An In-depth Technical Guide to the Molecular Structure and Properties of Decylammonium Chloride
An In-depth Technical Guide to the Molecular Structure and Properties of Decylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylammonium chloride (DAC) is a primary alkylammonium salt that belongs to the class of cationic surfactants. Its amphiphilic nature, consisting of a ten-carbon alkyl chain (decyl group) and a hydrophilic ammonium chloride head group, imparts surface-active properties that are of interest in various scientific and industrial applications, including as a potential component in drug delivery systems and as a biocide. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analysis of decylammonium chloride, with a focus on its interaction with biological membranes.
Molecular Structure
The molecular structure of decylammonium chloride consists of a decylammonium cation ([CH₃(CH₂)₉NH₃]⁺) and a chloride anion (Cl⁻). The cation features a long, hydrophobic tail of ten carbon atoms and a positively charged ammonium head group. This structure is responsible for its amphiphilic character and its ability to self-assemble in solution.
Cation-Anion Interaction: The primary interaction between the decylammonium cation and the chloride anion is electrostatic. In the solid state and in solution, the chloride anion is associated with the positively charged ammonium group. In aqueous solutions, water molecules can mediate the interaction between the cation and anion, forming "solvent-shared ion pairs"[1].
Crystalline Structure: X-ray diffraction studies have revealed that decylammonium chloride crystallizes in a monoclinic system with the space group P2₁.[2] The crystal packing is characterized by bilayers of interdigitated or non-interdigitated alkyl chains, with the polar ammonium head groups forming hydrogen bonds with the chloride ions.
A study on the room temperature phase of n-decylammonium chloride confirmed its monoclinic crystal system.[3] The unit cell parameters have been reported as a = 5.700(3) Å, b = 7.173(1) Å, and c = 15.507(2) Å, with a β angle of 91.23(3)°.[2]
Physicochemical Properties
| Property | Value | Reference/Comment |
| Chemical Formula | C₁₀H₂₄ClN | [4][5] |
| Molecular Weight | 193.76 g/mol | Calculated |
| Melting Point | Not definitively available. Decylammonium chloride exhibits multiple solid-solid phase transitions before melting.[6] | A study on the thermal behavior of DAC indicates phase transitions at 318 K (44.85 °C) and 323 K (49.85 °C), with melting starting at 458 K (184.85 °C)[1]. |
| Boiling Point | Not available | Alkylammonium halides typically decompose at high temperatures. |
| Solubility | Water: 550 mg/L at 25°C | [5] |
| Organic Solvents: Soluble in ethanol. | [3] General solubility for similar compounds suggests solubility in other polar organic solvents. | |
| Critical Micelle Concentration (CMC) | 0.012 M at 25°C (for dodecylammonium chloride) | This value for a close homolog suggests a similar CMC for decylammonium chloride. |
Experimental Protocols
Synthesis of Decylammonium Chloride
Materials:
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Decylamine
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Concentrated Hydrochloric Acid (HCl)
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Diethyl ether (or another suitable non-polar solvent for precipitation)
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Ethanol (for recrystallization)
Procedure:
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Dissolve a known amount of decylamine in a suitable solvent, such as ethanol, in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add an equimolar amount of concentrated hydrochloric acid dropwise to the stirred solution. The reaction is exothermic.
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After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
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The product, decylammonium chloride, can be precipitated by the addition of a non-polar solvent like diethyl ether.
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Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
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For further purification, the crude product can be recrystallized from a solvent such as ethanol.[3]
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Dry the purified crystals under vacuum.
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of decylammonium chloride is expected to show characteristic signals for the alkyl chain protons and the ammonium protons. The protons of the methyl group at the end of the alkyl chain would appear as a triplet at the most upfield region. The methylene groups along the chain would appear as multiplets, and the methylene group adjacent to the ammonium group would be deshielded and appear further downfield. The ammonium protons would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the decyl chain.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the decylammonium cation. Under electrospray ionization (ESI) in positive ion mode, the spectrum would show a peak corresponding to the decylammonium cation [CH₃(CH₂)₉NH₃]⁺ at m/z = 158.2.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of decylammonium chloride. Based on methods for similar compounds, a C18 column could be used with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid to ensure good peak shape.[2][7] Detection can be achieved using an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
Biological Interactions and Mechanism of Action
Decylammonium chloride, as a cationic surfactant, is expected to interact with biological membranes. The primary mechanism of action of such surfactants involves the disruption of the cell membrane's integrity.
Interaction with Lipid Bilayers: The positively charged ammonium head group of DAC interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. The hydrophobic decyl tail can then insert into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to increased membrane fluidity and permeability.[8] This can result in the leakage of essential intracellular components, such as ions, metabolites, and proteins, ultimately leading to cell death.[8]
While specific signaling pathways modulated by decylammonium chloride have not been extensively documented, its primary biological effect is considered to be this non-specific disruption of membrane structure and function.
Visualizations
General Mechanism of Membrane Disruption by a Cationic Surfactant
Caption: Generalized workflow of cell membrane disruption by decylammonium chloride.
Conclusion
Decylammonium chloride is a primary cationic surfactant with a well-defined molecular structure. While some of its physicochemical properties, such as its crystal structure and thermal behavior, have been characterized, a complete dataset, particularly regarding its melting point, boiling point, and detailed analytical protocols, remains to be fully elucidated. Its primary biological activity is attributed to the disruption of cell membrane integrity, a characteristic feature of many cationic surfactants. Further research is warranted to fully explore its potential applications, especially in the fields of drug delivery and antimicrobial development.
References
- 1. Thermal and structural properties of ethylammonium chloride and its mixture with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Didecyldimethylammonium chloride | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Decylammonium chloride | C10H24ClN | CID 24181152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Didecyl dimethyl ammonium chloride | CAS#:7173-51-5 | Chemsrc [chemsrc.com]
- 7. EURL | Single Residue Methods | Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) [eurl-pesticides.eu]
- 8. go.drugbank.com [go.drugbank.com]
